molecular formula C23H21N3O3S B3008768 benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 954093-74-4

benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

Cat. No.: B3008768
CAS No.: 954093-74-4
M. Wt: 419.5
InChI Key: KCPJFDFJIVJPPX-UHFFFAOYSA-N
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Description

Benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

The compound has shown promising results in the field of antimicrobial activities. Specifically, novel benzothiazine derivatives have been recognized for their significant antibacterial and antifungal properties. These compounds have been tested against various strains such as E. coli, E. fecalis, Klebsiella, S. aureus, C. albican, and Aspergillus Niger, with several derivatives exhibiting substantial activity (Kalekar et al., 2011).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives have been a subject of study, leading to the discovery of various related compounds with potential pharmacological activities. Studies have detailed the processes of synthesis and the resultant structural and chemical properties, laying the groundwork for further exploration in medicinal chemistry (Gowda et al., 2011).

Potential in Drug Development

The compound's structure and properties have been investigated for their potential in drug development. Research has focused on understanding the compound's interaction with biological targets and its efficacy in various models, indicating its potential as a lead compound for the development of new therapeutic agents (Flefel et al., 2018).

Structural Analysis

Structural analysis of the compound and its derivatives has been conducted to gain insight into its physicochemical properties and potential interactions with biological molecules. This includes studies on crystal structures and molecular docking, providing a foundation for understanding the compound's mechanism of action and optimizing its pharmacological properties (Li et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity . As with all chemicals, it should be handled with appropriate safety precautions.

Properties

IUPAC Name

benzyl 2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-9-10-18(15(2)11-14)20-22-21(24-16(3)30-22)23(28)26(25-20)12-19(27)29-13-17-7-5-4-6-8-17/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPJFDFJIVJPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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